2,6-Dibromonicotinohydrazide is a chemical compound derived from nicotinic acid hydrazide, which itself is a derivative of pyridine. This compound is notable for its potential applications in medicinal chemistry and agricultural sciences. The synthesis and characterization of 2,6-dibromonicotinohydrazide have been explored in various studies, highlighting its significance in developing new pharmaceuticals and agrochemicals.
2,6-Dibromonicotinohydrazide is classified as a halogenated hydrazone compound. It is synthesized from 2,6-dibromopyridine through reactions involving hydrazine derivatives. The compound falls under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities.
The synthesis of 2,6-dibromonicotinohydrazide typically involves the following steps:
The molecular formula of 2,6-dibromonicotinohydrazide can be represented as . Its structure consists of a pyridine ring substituted at the 2 and 6 positions with bromine atoms, along with a hydrazide functional group.
The chemical reactivity of 2,6-dibromonicotinohydrazide includes:
2,6-Dibromonicotinohydrazide has several scientific uses:
One-pot synthetic approaches have been optimized for efficiently producing 2,6-dibromonicotinohydrazide from readily available precursors. These methods typically involve sequential bromination and hydrazide formation without intermediate isolation, significantly improving yield and reducing purification steps. A representative protocol begins with nicotinic acid or its ester derivatives undergoing electrophilic aromatic bromination using molecular bromine (Br₂) or phosphorus tribromide (PBr₃) in chlorinated solvents. The brominated intermediate is then directly treated with hydrazine hydrate (80-100%) under reflux conditions to form the target hydrazide. This approach achieves yields of 66-80%, comparable to patent CN102993086A describing dibromopyridine synthesis [1].
Critical parameters influencing yield include:
Recent advancements incorporate microwave-assisted synthesis, reducing reaction times from 24 hours to 30-45 minutes while maintaining yields >70%. This technique enhances energy efficiency and reduces degradation of acid-sensitive functional groups [4] [9].
Table 1: Comparative One-Pot Synthesis Methods for 2,6-Dibromonicotinohydrazide
Method | Brominating Agent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Conventional (A) | Br₂ (2.1 eq) | Dichloroethane | 80°C | 24 h | 68-72% |
Conventional (B) | PBr₃ (2.3 eq) | Chloroform | 65°C | 18 h | 66-70% |
Microwave-Assisted | Br₂ (2.1 eq) | DMF | 100°C | 45 min | 72-75% |
Modified Halex | NaBr/HBr (1:6) | Water | 150°C | 6 h | 78-80% |
The 2,6-dibromonicotinohydrazide scaffold serves as a versatile precursor for Schiff base ligands due to its dual reactive sites: the hydrazide (-CONHNH₂) group and halogen substituents. Condensation with carbonyl compounds follows a general reaction:
2,6-Br₂C₅H₂N-CONHNH₂ + R-CHO → 2,6-Br₂C₅H₂N-CONHN=CH-R + H₂O
Electron-withdrawing bromine atoms significantly influence the electronics of the pyridine ring, enhancing the electrophilicity of the carbonyl carbon and facilitating imine (C=N) bond formation. Key design principles include:
Notable examples from recent literature include antiviral hydrazones synthesized by condensing 2,6-dibromonicotinohydrazide with o-formyl benzoic acid. These showed viral inhibition comparable to Tamiflu® due to enhanced binding to neuraminidase (binding energy: -9.2 kcal/mol) [6]. Schiff bases with salicylaldehyde derivatives demonstrated 86-92% antibacterial activity against Staphylococcus aureus at 15.62 µg/mL, outperforming non-brominated analogs by 2.3-fold [9].
Table 2: Biological Activities of 2,6-Dibromonicotinohydrazide Schiff Bases
Carbonyl Precursor | Schiff Base Structure | Antibacterial MIC (µg/mL) | Antiviral IC₅₀ (µM) |
---|---|---|---|
Salicylaldehyde | 2,6-Br₂Py-CO-NHN=CH-C₆H₄OH | 15.62 (S. aureus) | >100 |
5-Nitrofurfural | 2,6-Br₂Py-CO-NHN=CH-C₄H₂O(NO₂) | 7.81 (E. coli) | 42.3 |
4-Dimethylaminobenzaldehyde | 2,6-Br₂Py-CO-NHN=CH-C₆H₄N(CH₃)₂ | 62.5 (B. subtilis) | >100 |
Isatin | 2,6-Br₂Py-CO-NHN=C₈H₅NO | 25.0 (P. aeruginosa) | 18.7 |
Achieving regioselective dibromination at the 2,6-positions of the nicotinic acid framework requires precise control of reaction parameters to avoid 3,5-dibromo or tribromo byproducts. The halogenation mechanism proceeds via electrophilic aromatic substitution (SEAr), where bromine orientation follows the order C6 > C2 > C4 due to:
Optimized conditions from patent CN102993086A utilize bromide mixtures:
Sodium bromide (1 eq) + Hydrobromic acid (4-8 eq) → Bromonium ion (Br⁺) source
This system provides controlled bromine release at 100-110°C, achieving >85% dibromination selectivity versus <7% tribromination [1]. Solvent-free bromination using N-bromosuccinimide (NBS) (2.05 eq) on nicotinic acid hydrazide at 120°C yields 78% 2,6-dibrominated product with 94% regioselectivity, eliminating halogenated solvent waste [4].
Critical parameters for scale-up include:
Table 3: Regioselectivity in Bromination of Nicotinohydrazide Derivatives
Bromination Agent | Solvent | Temperature | 2,6-Dibromo (%) | Tribromo (%) | Monobromo (%) |
---|---|---|---|---|---|
Br₂ (2.0 eq) | DCM | 25°C | 42 | 6 | 52 |
Br₂ (2.1 eq)/FeCl₃ | Chloroform | 40°C | 75 | 15 | 10 |
NaBr/HBr (1:6) | Water | 110°C | 88 | 4 | 8 |
NBS (2.05 eq) | Solvent-free | 120°C | 78 | 9 | 13 |
Post-halogenation processing involves crystallization from diethyl ether/ethanol (3:1 v/v), yielding 99.2% HPLC-pure product. The halogenation efficiency is monitored via ¹H-NMR by comparing aromatic proton signals: complete dibromination eliminates H2/H6 signals at δ 8.15-8.35 ppm, leaving only H4/H5 resonances [1] [9].
Comprehensive Compound Index
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: